molecular formula C9H20N2O4 B6174713 tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate CAS No. 2383814-66-0

tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate

Cat. No.: B6174713
CAS No.: 2383814-66-0
M. Wt: 220.3
InChI Key:
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Description

Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate is a useful research compound. Its molecular formula is C9H20N2O4 and its molecular weight is 220.3. The purity is usually 93.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate involves the protection of the amine and hydroxyl groups, followed by the coupling of the protected amine with a protected hydroxyethyl group. The protecting groups are then removed to yield the final product.", "Starting Materials": [ "tert-butyl carbamate", "2-amino-3-hydroxypropanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "di-tert-butyl dicarbonate (Boc2O)", "triethylamine (TEA)", "dichloromethane (DCM)", "methanol (MeOH)", "acetic acid (AcOH)", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "Step 1: Protection of the amine group", "- Dissolve 2-amino-3-hydroxypropanol in DCM", "- Add Boc2O and TEA to the solution", "- Stir the mixture at room temperature for 2 hours", "- Wash the organic layer with NaHCO3 solution and brine", "- Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the protected amine", "Step 2: Protection of the hydroxyl group", "- Dissolve the protected amine in MeOH", "- Add AcOH and DMAP to the solution", "- Add Boc2O dropwise to the solution", "- Stir the mixture at room temperature for 2 hours", "- Evaporate the solvent to obtain the protected hydroxyethyl group", "Step 3: Coupling of the protected amine and hydroxyethyl group", "- Dissolve the protected amine and hydroxyethyl group in DCM", "- Add DCC and DMAP to the solution", "- Stir the mixture at room temperature for 2 hours", "- Wash the organic layer with NaHCO3 solution and brine", "- Dry the organic layer over Na2SO4 and evaporate the solvent to obtain the protected carbamate", "Step 4: Deprotection of the protecting groups", "- Dissolve the protected carbamate in DCM", "- Add TFA to the solution", "- Stir the mixture at room temperature for 2 hours", "- Evaporate the solvent to obtain the final product, tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]carbamate" ] }

CAS No.

2383814-66-0

Molecular Formula

C9H20N2O4

Molecular Weight

220.3

Purity

93

Origin of Product

United States

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